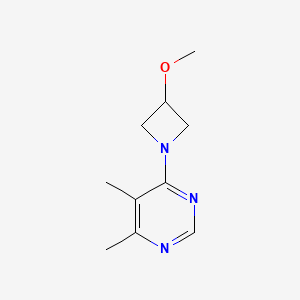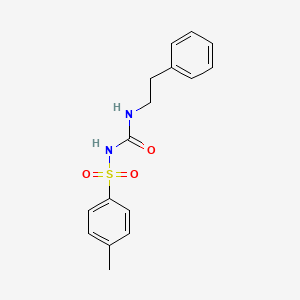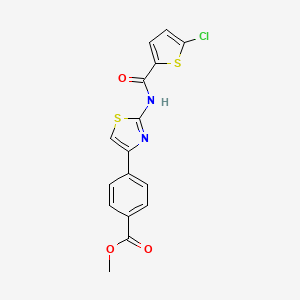
(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone” is a complex organic compound that contains a pyrrole ring, a piperazine ring, and a ketone functional group . The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The piperazine ring is a six-membered ring with two nitrogen atoms . The ketone group is a carbonyl group (C=O) attached to two other carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and piperazine rings, as well as the bromine, methyl, and ketone groups . The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the piperazine ring, and the ketone group . The bromine and methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar ketone group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties : Compounds related to (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone have been synthesized and evaluated for their antioxidant properties. For example, a study synthesized bromophenols and assessed their antioxidant power using various in vitro assays, comparing them to synthetic standard antioxidants (Balaydın et al., 2010).
Biological Activity of Triazole Analogues : Analogues of the compound have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Certain compounds displayed significant inhibition of bacterial growth, suggesting potential as therapeutic agents (Nagaraj et al., 2018).
Anticancer and Chemopreventive Agents : Tetrahydro-β-carboline derivatives, which include compounds structurally related to this compound, have been synthesized and evaluated for their potential as anticancer and chemopreventive agents. The study identified promising leads for further development (Zhang et al., 2018).
Carbonic Anhydrase Inhibitory Properties : Studies have explored the inhibitory properties of bromophenol derivatives of the compound against human carbonic anhydrase isozymes, which could be valuable for treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antiviral Activity : Some analogues have been synthesized and shown to possess activity against human cytomegalovirus and herpes simplex virus, suggesting potential use in antiviral therapies (Saxena et al., 1990).
Synthesis and Structure Analysis : Research has also focused on the synthesis and structural analysis of related compounds, helping to understand their physicochemical properties and potential applications in various fields, including materials science (Huang et al., 2021).
Antimicrobial and Antioxidant Activities : Studies have synthesized derivatives and evaluated their antimicrobial and antioxidant activities, contributing to the development of new therapeutic agents (Thirunarayanan, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZVOXPJADABCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2750157.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)



![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)


![1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2750171.png)
![9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2750172.png)
![2-[(2-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2750173.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2750174.png)

![N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2750177.png)